molecular formula C13H16FNS B8391104 3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane

3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane

Cat. No. B8391104
M. Wt: 237.34 g/mol
InChI Key: RRYKTWJBQQJGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane is a useful research compound. Its molecular formula is C13H16FNS and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane

Molecular Formula

C13H16FNS

Molecular Weight

237.34 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FNS/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2

InChI Key

RRYKTWJBQQJGOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-fluorophenylsulfanyl)-8-(2,2,2-trichloroethoxycarbonyl)-8-azabicyclo-(3.2.1)-octane (the compound of Preparation 37, 10.28 g, 24.92 mmol), 48% HBr (20 mL), and acetic acid (80 mL) was heated to 110° C. for 78 h. The reaction was adjusted to pH 11 by addition of 4 N sodium hydroxide and extracted with methylene chloride. The organic phase was filtered through Diatomaceous earth, washed with brine, dried over calcium sulfate and concentrated. The residue was kugelrohr distilled (110° C. (pot temperature), 1.5 mm Hg) to give 3.30 g of 3-(4-fluorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane as a yellow oil which had NMR δ 7.41 (dd, J=5.5, 9 Hz, 2 H), 7.00 (long range coupled t, J=8.5 Hz, 2 H), 4.11 (s, impurity), 3.55 (br t, J=3.5 Hz, 2 H), 3.24 (sym m, 1 H), 2.58 (br s, 2 H, exchanges with D2O, should integrate for 1 H), 1.90-1.77 (m, 4 H), 1.70-1.51 (m, 4 H). This product was suitable for use without further purification.
Name
3-(4-fluorophenylsulfanyl)-8-(2,2,2-trichloroethoxycarbonyl)-8-azabicyclo-(3.2.1)-octane
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20 mL
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80 mL
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solvent
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0 (± 1) mol
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